molecular formula C70H114N22O20 B14770239 Osteogenic Growth Peptide, OGP acetate

Osteogenic Growth Peptide, OGP acetate

Cat. No.: B14770239
M. Wt: 1583.8 g/mol
InChI Key: MYDJRSJKFRHSJV-IHSWOFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Osteogenic Growth Peptide (OGP) is a naturally occurring 14-amino acid peptide (sequence: H-Ala-Leu-Lys-Arg-Gln-Gly-Arg-Thr-Leu-Tyr-Gly-Phe-Gly-Gly-OH) found in mammalian serum at micromolar concentrations . Its acetate form enhances solubility and stability, making it suitable for therapeutic applications. OGP promotes bone formation by stimulating osteoblast proliferation and differentiation while inhibiting osteoclast-mediated bone resorption . Mechanistically, OGP binds to the CB2 receptor, activating Gi-protein-coupled signaling and downstream MAPK pathways to regulate osteogenic markers like RUNX2, alkaline phosphatase (ALP), and osteocalcin .

Key properties:

  • Molecular formula: C₆₈H₁₁₀N₂₂O₁₈ .
  • Bioactivity: Effective at low concentrations (0.01–10 nM), with a biphasic dose response .
  • Therapeutic roles: Bone regeneration, osteoporosis treatment, and dental tissue engineering .

Properties

Molecular Formula

C70H114N22O20

Molecular Weight

1583.8 g/mol

IUPAC Name

acetic acid;2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C68H110N22O18.C2H4O2/c1-36(2)28-47(87-57(99)38(5)70)64(106)85-44(16-10-11-25-69)61(103)84-45(18-13-27-77-68(74)75)62(104)86-46(23-24-51(71)93)58(100)80-33-53(95)82-43(17-12-26-76-67(72)73)63(105)90-56(39(6)91)66(108)89-48(29-37(3)4)65(107)88-50(31-41-19-21-42(92)22-20-41)60(102)81-34-54(96)83-49(30-40-14-8-7-9-15-40)59(101)79-32-52(94)78-35-55(97)98;1-2(3)4/h7-9,14-15,19-22,36-39,43-50,56,91-92H,10-13,16-18,23-35,69-70H2,1-6H3,(H2,71,93)(H,78,94)(H,79,101)(H,80,100)(H,81,102)(H,82,95)(H,83,96)(H,84,103)(H,85,106)(H,86,104)(H,87,99)(H,88,107)(H,89,108)(H,90,105)(H,97,98)(H4,72,73,76)(H4,74,75,77);1H3,(H,3,4)/t38-,39+,43-,44-,45-,46-,47-,48-,49-,50-,56-;/m0./s1

InChI Key

MYDJRSJKFRHSJV-IHSWOFEESA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(C)N.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Osteogenic Growth Peptide, OGP acetate, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle multiple peptide sequences simultaneously. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Osteogenic Growth Peptide, OGP acetate, primarily undergoes peptide bond formation and cleavage reactions. These reactions are crucial for its synthesis and degradation.

Common Reagents and Conditions:

Major Products: The major product of these reactions is the this compound itself, which can be further modified or conjugated with other molecules for specific applications .

Comparison with Similar Compounds

OGP vs. OGP(10–14)

OGP(10–14) (YGFGG) is the C-terminal pentapeptide fragment of OGP, generated via proteolytic cleavage. Both compounds share osteogenic activity but differ in structure and mechanisms:

Parameter OGP OGP(10–14)
Size 14-amino acid peptide 5-amino acid fragment
Receptor Binding Binds CB2 receptor Activates Gi-protein-MAPK pathway directly
Bioactivity Promotes ALP, RUNX2, collagen Retains full osteogenic activity of OGP
Stability Cleaved into OGP(10–14) in vivo More stable due to shorter sequence

Research Findings :

  • OGP(10–14) enhances osteoblast differentiation in bone marrow stromal cells (BMSCs) and inhibits adipogenesis .
  • In rodent fracture models, OGP(10–14) accelerates callus formation and bone repair .

OGP vs. Parathyroid Hormone (PTH1–34)

PTH1–34, a fragment of parathyroid hormone, is clinically used for osteoporosis.

Parameter OGP PTH1–34
Mechanism CB2/MAPK pathway activation PTH receptor/cAMP signaling
Effect on Bone Dual anabolic and anti-resorptive Intermittent dosing promotes bone formation; chronic use increases resorption
Side Effects Minimal reported Risk of hypercalcemia, nausea
Delivery Localized (e.g., hydrogels) Systemic administration

Research Findings :

  • OGP restores bone mass in ovariectomized mice without affecting cortical bone, while PTH1–34 increases both trabecular and cortical bone .

OGP vs. Bone Morphogenetic Proteins (BMPs)

BMPs (e.g., BMP-2, BMP-7) are TGF-β superfamily members used in spinal fusion and non-union fractures.

Parameter OGP BMPs
Pathway CB2/MAPK SMAD-dependent
Osteogenic Markers RUNX2, ALP, osteocalcin Similar markers, plus SMAD1/5/9
Clinical Use Experimental FDA-approved for specific indications
Safety No ectopic bone formation reported Risk of ectopic bone, inflammation

Research Findings :

  • OGP-functionalized bacterial cellulose scaffolds enhance bone regeneration comparably to BMP-2-loaded materials but with fewer adverse effects .
  • BMP-2 requires higher doses (mg range), increasing cost and complication risks .

OGP vs. Collagen-Mimetic Peptides (GFOGER, DGEA)

GFOGER and DGEA are integrin-binding peptides derived from collagen.

Parameter OGP GFOGER/DGEA
Target CB2 receptor α2β1 integrin
Function Osteoblast proliferation Cell adhesion, spreading
Therapeutic Use Systemic/local bone repair Implant coatings for osseointegration

Research Findings :

  • GFOGER-coated titanium implants improve bone regeneration but lack the systemic osteogenic effects of OGP .
  • OGP upregulates osteogenic genes (e.g., COL1A1, BGLAP), whereas GFOGER primarily enhances cell-material interactions .

OGP vs. Fibroblast Growth Factors (FGFs)

FGF-2 and FGF-18 regulate osteoblast and chondrocyte activity.

Parameter OGP FGF-2
Receptor CB2 FGFR1–4
Effect on ALP Increases ALP activity Inhibits ALP in osteoblasts
Role in Healing Enhances fracture callus quality Promotes angiogenesis

Research Findings :

  • OGP enhances ALP activity in BMSCs, while FGF-2 suppresses it, indicating divergent roles in osteoblast maturation .
  • FGF-18 synergizes with OGP in co-culture systems to promote chondrogenesis .

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